2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one
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Overview
Description
2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The compound’s structure allows it to bind to multiple targets, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit diverse biological activities.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib contain the quinazoline structure and are known for their anticancer properties
Uniqueness
What sets 2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one apart is its combined indole and quinazoline moieties, which provide a unique scaffold for interacting with multiple biological targets. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in scientific research .
Properties
Molecular Formula |
C26H21N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H21N3O2/c1-17(2)28-23-15-9-7-12-19(23)21(26(28)31)16-24-27-22-14-8-6-13-20(22)25(30)29(24)18-10-4-3-5-11-18/h3-17H,1-2H3/b21-16- |
InChI Key |
JQVDKZGPMNGDQC-PGMHBOJBSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)/C1=O |
SMILES |
CC(C)N1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C1=O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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